molecular formula C9H16N2O B2818308 (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 1492080-32-6

(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B2818308
CAS No.: 1492080-32-6
M. Wt: 168.24
InChI Key: BNWMLWLFEURUHQ-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the class of substituted pyrazoles, which are five-membered heterocycles featuring two adjacent nitrogen atoms. This compound serves as a versatile and valuable building block (synthon) in medicinal chemistry and organic synthesis. The presence of the hydroxymethyl functional group at the 4-position of the pyrazole ring makes it a prime candidate for further chemical modifications, allowing researchers to create a diverse array of derivatives for various research applications . The pyrazole scaffold is a privileged structure in drug discovery, found in numerous FDA-approved drugs and bioactive molecules across therapeutic areas, including anti-inflammatory agents, anticancer therapies, and antimicrobials . The tert-butyl group at the 3-position is a common feature used to fine-tune the compound's steric and electronic properties, which can be critical for optimizing interactions with biological targets . Recent studies highlight the ongoing interest in 3-(tert-butyl)-1-methyl-1H-pyrazole derivatives, demonstrating their utility as core structures in developing novel inhibitors for targets like the mitochondrial pyruvate carrier (MPC) and protein arginine methyltransferase 5 (PRMT5) . Research Applications: • Medicinal Chemistry: This compound is designed for use as a key intermediate in the synthesis of complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. • Chemical Biology: It can be utilized to develop chemical probes to study enzyme function and biological pathways. • Methodology Development: The compound is suitable for use in developing new synthetic methodologies, such as catalytic reactions or green chemistry protocols. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

(3-tert-butyl-1-methylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-9(2,3)8-7(6-12)5-11(4)10-8/h5,12H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWMLWLFEURUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and an appropriate aldehyde in the presence of a drying agent such as magnesium sulfate. This reaction is typically carried out in methanol at ambient temperature, resulting in the formation of the desired product in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency, versatility, and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under suitable conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alcohol or amine .

Scientific Research Applications

Synthesis and Properties

The compound can be synthesized through several methods, one common approach being the condensation reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an aldehyde in the presence of a drying agent like magnesium sulfate. This reaction typically occurs in methanol at ambient temperature, yielding the desired product in good yield.

Chemistry

(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol serves as a building block for synthesizing more complex pyrazole derivatives that exhibit potential pharmacological activities. Its structural features allow for modifications that can enhance biological activity or lead to new functionalities.

Biology

In biological research, this compound has been investigated for its anti-inflammatory, analgesic, and antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit specific enzymes involved in inflammatory pathways, making them valuable in developing new therapeutic agents.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory diseases.

Medicine

The pharmaceutical industry explores pyrazole derivatives for their potential in drug development targeting various medical conditions such as cancer, cardiovascular diseases, and neurological disorders. The compound's interaction with specific molecular targets can lead to the design of novel therapeutics with improved efficacy and safety profiles .

Case Study: Cancer Therapeutics

Research indicates that pyrazole derivatives can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), an epigenetic target associated with tumor progression. Inhibitors derived from this compound are being evaluated for their effectiveness in preclinical cancer models .

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as catalysts and sensors. Its unique chemical structure allows for incorporation into polymer matrices or as a functional group in sensor design.

Summary of Applications

Application AreaDescription
ChemistryBuilding block for complex pyrazole derivatives
BiologyInvestigated for anti-inflammatory and antimicrobial properties
MedicinePotential drug candidate for cancer and other diseases
IndustryDevelopment of catalysts and functional materials

Mechanism of Action

The mechanism of action of (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and pain, leading to their anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol include:

    (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)methanol: A structural isomer with the hydroxymethyl group attached to a different position on the pyrazole ring.

    (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)ethanol: A homolog with an ethyl group instead of a methyl group attached to the hydroxyl group.

    (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)amine: A derivative with an amino group instead of a hydroxymethyl group

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can provide opportunities for further functionalization and derivatization .

Biological Activity

The compound (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article aims to explore its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the synthesis of more complex derivatives that may exhibit enhanced biological activities. The compound serves as a building block for further modifications aimed at developing novel therapeutic agents.

Biological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:

  • Anti-inflammatory effects
  • Analgesic properties
  • Antimicrobial activity
  • Anticancer potential

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory and analgesic effects. Additionally, its structure allows it to interfere with cancer cell proliferation through apoptosis induction and microtubule destabilization .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Anti-inflammatory Activity : A series of pyrazole derivatives demonstrated significant anti-inflammatory effects with IC50 values comparable to standard medications like diclofenac .
  • Anticancer Activity : Compounds based on the pyrazole scaffold have shown effective inhibition of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). Notably, some derivatives exhibited enhanced apoptosis-inducing capabilities .
  • Antimicrobial Effects : Research has indicated that certain pyrazole derivatives possess antimicrobial properties, making them candidates for further development as antibacterial agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound IDActivity TypeIC50/EC50 ValueReference
19aAnti-inflammatory60.56 μg/mL
19bAnticancer (MDA-MB-231)10.0 μM
20aAntimicrobial<3.0 μM
20bAnticancer (HepG2)0.048 μM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves cyclization of substituted hydrazines with β-diketones or β-keto esters under reflux in solvents like ethanol or acetic acid. For example, analogous pyrazole derivatives (e.g., (1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methanol) are synthesized via hydrazine hydrate reactions with α,β-unsaturated ketones, followed by purification via recrystallization (ethanol/chloroform mixtures) . Key parameters include temperature control (80–100°C), solvent polarity, and reaction time (4–6 hours). TLC monitoring and spectroscopic validation (NMR, FTIR) ensure purity and structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyrazole ring protons at 6.5–8.0 ppm) and carbon backbone.
  • FTIR : Confirms hydroxyl (-OH, ~3200–3400 cm⁻¹) and C=N (1550–1600 cm⁻¹) groups.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • Data Contradiction Resolution : Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities. For example, SHELX software refines crystallographic data to confirm bond lengths/angles . Discrepancies in hydroxyl peak shifts may arise from solvent effects (DMSO vs. CDCl3), necessitating solvent standardization .

Q. How does the tert-butyl group influence the compound’s solubility and stability in aqueous vs. organic media?

  • Methodological Answer : The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DCM, THF). Solubility can be quantified via shake-flask experiments with HPLC analysis. Stability studies under varying pH (2–10) and temperatures (25–60°C) reveal degradation pathways (e.g., oxidation of the methanol group), monitored via UV-Vis or LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., pyrazole C-5 position) or nucleophilic substitution (methanol -OH group). Molecular dynamics simulations (e.g., AMBER) assess solvation effects and transition states in reactions like esterification or oxidation .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

  • Methodological Answer :

  • Dose-Response Studies : Use IC50/EC50 assays (e.g., microdilution for antimicrobial activity, MTT for cytotoxicity) to establish therapeutic windows.
  • Target-Specific Assays : Compare binding affinity to microbial enzymes (e.g., CYP51 for antifungals) vs. human kinases via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Data Normalization : Control for solvent interference (e.g., DMSO cytotoxicity thresholds <1% v/v) and replicate experiments (n ≥ 3) .

Q. What strategies mitigate side reactions during functionalization of the methanol group?

  • Methodological Answer :

  • Protection/Deprotection : Use silyl ethers (e.g., TMSCl) to protect the -OH group during alkylation/acylation, followed by fluoride-mediated deprotection (e.g., TBAF).
  • Catalytic Optimization : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for arylations under inert atmospheres (N2/Ar) to prevent oxidation.
  • Side-Product Analysis : LC-MS or GC-MS identifies byproducts (e.g., over-oxidation to carboxylic acids), guiding solvent/reagent adjustments (e.g., NaBH4 instead of LiAlH4 for selective reductions) .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration and hydrogen-bonding networks. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves resolution. Patterson maps resolve disorder in tert-butyl or methyl groups .

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